1,2-Propanediamine, 2-methyl-N1-2-pyridinyl-
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Description
1,2-Propanediamine, 2-methyl-N1-2-pyridinyl- is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Propanediamine, 2-methyl-N1-2-pyridinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Propanediamine, 2-methyl-N1-2-pyridinyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,2-Propanediamine, 2-methyl-N1-2-pyridinyl- is an organic compound that exhibits significant biological activity due to its unique structural features. This compound contains a pyridinyl moiety and two amine functional groups, which contribute to its potential applications in pharmaceuticals and materials science. Understanding its biological activity involves examining its interactions with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The molecular formula of 1,2-Propanediamine, 2-methyl-N1-2-pyridinyl- is C8H12N2. The presence of the pyridinyl group enhances its coordination chemistry, making it a candidate for various biological applications.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, studies indicate that it may interact with serine/threonine kinases, which play critical roles in cellular signaling and metabolism.
- Ligand Properties : Due to its amine groups, 1,2-Propanediamine, 2-methyl-N1-2-pyridinyl- can act as a ligand for metal ions. This property is crucial for its role in catalysis and may influence its biological activity by modulating enzyme functions through metal ion complexation.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness as an antibacterial agent has been linked to its ability to disrupt bacterial cell membranes.
Case Studies
- Study on Enzyme Interaction : A detailed study examined the interaction of 1,2-Propanediamine, 2-methyl-N1-2-pyridinyl- with a specific kinase involved in cancer progression. The results indicated that the compound could significantly inhibit the kinase's activity, leading to reduced cell proliferation in vitro .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited bacterial growth at low concentrations, suggesting potential as a therapeutic agent.
Comparative Analysis
To better understand the biological activity of 1,2-Propanediamine, 2-methyl-N1-2-pyridinyl-, it is useful to compare it with other similar compounds.
Compound Name | Structure Type | Unique Features | Biological Activity |
---|---|---|---|
1,2-Diaminopropane | Simple diamine | Simplest chiral diamine | Moderate enzyme inhibition |
1,3-Diaminopropane | Linear diamine | Contains three carbon atoms | Limited biological activity |
1,4-Diaminobutane | Linear diamine | Contains four carbon atoms | Low antimicrobial properties |
1,2-Propanediamine, 2-methyl-N1-2-pyridinyl- | Diamine with pyridinyl group | Enhanced coordination chemistry | Significant enzyme inhibition and antimicrobial effects |
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-methyl-1-N-pyridin-2-ylpropane-1,2-diamine |
InChI |
InChI=1S/C9H15N3/c1-9(2,10)7-12-8-5-3-4-6-11-8/h3-6H,7,10H2,1-2H3,(H,11,12) |
InChI Key |
RBXJBEYTKAFNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=CC=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.